N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a thiophene-substituted cyclopentane carboxamide via a propyl chain.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-15-12-18-22-13-16(14-24(18)23-15)6-4-10-21-19(25)20(8-2-3-9-20)17-7-5-11-26-17/h5,7,11-14H,2-4,6,8-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWFRSAREPMIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core linked to a cyclopentanecarboxamide structure through a propyl chain. The presence of the thiophene ring contributes to its diverse biological interactions. The molecular formula is with a molecular weight of 378.50 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can potentially lead to anti-cancer effects by preventing cancer cell proliferation.
- Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidine derivatives are known for their anti-inflammatory properties. The compound may reduce inflammation through inhibition of specific pathways involved in inflammatory responses.
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting that this compound may also interact with bacterial or fungal targets.
Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Enzyme Inhibition | Pyrazolo[1,5-a]pyrimidine derivatives | Inhibition of CDK2 leading to reduced cancer cell proliferation |
| Anti-inflammatory | Various pyrazolo derivatives | Reduction in inflammatory markers without ulcerogenic effects |
| Antimicrobial | Pyrazolo compounds | Effective against specific bacterial strains |
Case Studies
- Anti-cancer Activity : A study reported that pyrazolo[1,5-a]pyrimidine derivatives inhibited CDK2 activity in vitro, resulting in decreased viability of cancer cell lines. The mechanism involved binding at the ATP site of the enzyme, preventing its function.
- Anti-inflammatory Effects : Another investigation highlighted that similar compounds significantly reduced levels of pro-inflammatory cytokines in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Studies : Research on related structures indicated effectiveness against various microbial strains, demonstrating the compound's potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence provided details three structurally distinct compounds:
- (2Z)-2-(2,4,6-Trimethyl benzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
- 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
While these compounds share heterocyclic frameworks (e.g., pyrimidine, thiazolo, or quinazoline systems), they differ significantly from the target compound in substitution patterns, functional groups, and synthetic pathways. Below is a comparative analysis based on structural and synthetic data from the evidence:
Key Differences:
Structural Diversity : The target compound lacks the fused thiazole or quinazoline systems seen in 11a, 11b, and 12. Its thiophene and carboxamide groups are absent in the evidence compounds, which instead incorporate furan, benzylidene, or anthranilic acid moieties.
Synthetic Pathways : The evidence compounds are synthesized via condensation reactions with aldehydes or anthranilic acid, whereas the target compound’s synthesis (if analogous) might involve coupling of pyrazolopyrimidine intermediates with thiophene-carboxamide derivatives.
Q & A
Q. What are the optimal synthetic routes for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core followed by coupling with functionalized cyclopentanecarboxamide derivatives. Key steps include:
- Step 1 : Formation of the 2-methylpyrazolo[1,5-a]pyrimidin-6-yl intermediate via cyclocondensation of hydrazine derivatives with β-ketoesters under reflux conditions .
- Step 2 : Propyl chain introduction via alkylation or nucleophilic substitution, optimized at 60–80°C in anhydrous DMF with K₂CO₃ as a base .
- Step 3 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the pyrimidine moiety to the thiophene-substituted cyclopentanecarboxamide .
Yield optimization requires strict control of temperature, solvent purity, and stoichiometric ratios. Impurities from side reactions (e.g., over-alkylation) can be minimized via HPLC purification .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazolo[1,5-a]pyrimidine (δ 8.2–8.5 ppm for aromatic protons) and cyclopentane carboxamide (δ 2.1–2.5 ppm for methylene groups) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 395.18) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
- HPLC-PDA : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:
- Metabolite Profiling : Use LC-MS/MS to identify degradation products in plasma (e.g., oxidative cleavage of the thiophene ring) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Dose-Response Studies : Conduct PK/PD modeling to correlate in vitro IC₅₀ values with effective plasma concentrations in rodent models .
Q. What computational approaches are recommended to predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets, prioritizing residues with hydrogen-bonding potential (e.g., hinge-region lysine) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
- QSAR Modeling : Train models on pyrazolo[1,5-a]pyrimidine derivatives to predict off-target effects (e.g., hERG inhibition) .
Q. How does the compound’s stability under varying pH conditions impact formulation strategies?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to buffers (pH 1–13) at 40°C for 24 hours. Monitor degradation via UPLC-UV:
| pH | Degradation Products | Half-Life (h) |
|---|---|---|
| 1 | Cyclopentane ring hydrolysis | 6.2 |
| 7.4 | Minimal degradation | >48 |
| 13 | Pyrimidine ring oxidation | 3.8 |
- Formulation Adjustments : Use enteric coatings for oral delivery (pH-sensitive polymers like Eudragit®) to protect against gastric acidity .
Methodological Challenges and Solutions
Q. What strategies mitigate low solubility in aqueous media during biological assays?
- Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles via solvent evaporation (size <200 nm, PDI <0.2) to enhance cellular uptake .
Q. How can regioselectivity issues during functionalization of the pyrazolo[1,5-a]pyrimidine core be addressed?
- Answer :
- Directing Groups : Introduce -OMe or -NO₂ groups at C3 to steer electrophilic substitution to C6 .
- Transition Metal Catalysis : Use Pd-catalyzed C–H activation for selective C6 functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
